![molecular formula C22H18N2O3 B5149750 1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a broader class of organic compounds known as pyrazolones, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology. Pyrazolones serve as critical intermediates in the synthesis of more complex molecules and have been extensively studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves condensation reactions, where different substituents are introduced to modify the compound's physical and chemical properties. For example, Asiri and Khan (2010) synthesized a compound by the reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in the presence of pyridine, showcasing a typical approach to crafting pyrazolone derivatives through condensation methods (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often elucidated using techniques such as X-ray crystallography. This provides insights into the compound's geometry, molecular conformations, and intermolecular interactions. The study by Zheng et al. (2010) on novel pyrazolone derivatives characterized by IR, NMR, HRMS, and X-ray diffraction is an example of how the structural aspects of such compounds are examined (Zheng et al., 2010).
Chemical Reactions and Properties
Pyrazolones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and tautomeric shifts. These reactions are pivotal for further functionalization and exploitation of pyrazolones in synthetic organic chemistry. The rearrangement reactions and the synthesis of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one illustrate the chemical versatility of pyrazolone derivatives (Reddy et al., 2010).
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(5-phenylfuran-2-yl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-8-9-17(12-15(14)2)24-22(26)19(21(25)23-24)13-18-10-11-20(27-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHRDLLJIGLDGW-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
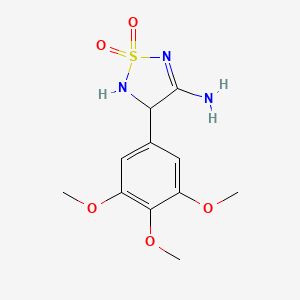
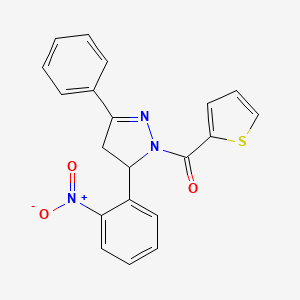
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
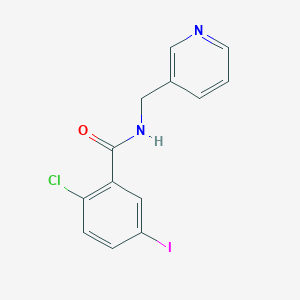
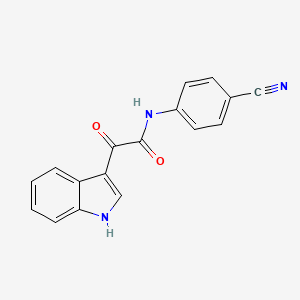
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)

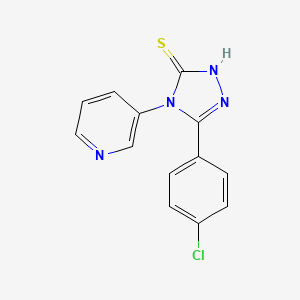
![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
